N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
“N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide” is a chemical compound with the molecular formula C23H23FN4O2S . It is available for purchase for pharmaceutical testing .
Physical and Chemical Properties Analysis
This compound’s physical and chemical properties, such as melting point, boiling point, solubility, etc., are not specified in the available resources .Scientific Research Applications
Antimicrobial Applications
Some novel fluorine-containing derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of pathogens. These compounds have shown remarkable potency, suggesting their potential as antimicrobial agents. For instance, derivatives synthesized through the Knoevenagel condensation exhibited significant antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) (Desai, Vaghani, & Shihora, 2013).
Anticancer and Receptor Activity
Research into the binding affinity and intrinsic activity at melatonin receptors of a series of compounds has been conducted. These studies focused on the evaluation of these compounds' potential as selective MT2 receptor ligands, with findings suggesting modest to high selectivity for MT2 receptors, indicating potential applications in the treatment of various disorders related to melatonin receptor dysregulation (Mesangeau, Fraise, Delagrange, Caignard, Boutin, Berthelot, & Yous, 2011).
Additionally, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential therapeutic applications for disorders like Alzheimer's disease. The introduction of specific groups significantly enhanced the activity, suggesting the importance of structural modifications in increasing therapeutic potential (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Molecular Imaging and Diagnostic Applications
Fluorine-containing compounds have also been used as molecular imaging probes. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe has been utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of fluorine-containing compounds in the development of diagnostic tools for neurodegenerative diseases (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-16(17-2-6-19(24)7-3-17)27-22(29)18-4-8-20(9-5-18)30-23-21(25-10-11-26-23)28-12-14-31-15-13-28/h2-11,16H,12-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKFUCEKZJXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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